5-[(4-Bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Overview
Description
5-[(4-Bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C17H13BrO4 and its molecular weight is 361.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of carbon–carbon bond-forming reaction. This suggests that the compound may interact with palladium catalysts and organoboron reagents, which are common in these reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where an organic group is transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may play a role in the synthesis of various organic compounds.
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity. In the context of Suzuki–Miyaura coupling reactions, the choice of solvent, base, and the palladium catalyst can significantly influence the reaction’s outcome .
Biochemical Analysis
Biochemical Properties
5-[(4-Bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for understanding its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its potential applications. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, affecting its activity and function .
Properties
IUPAC Name |
5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-10-16(17(19)20)14-8-13(6-7-15(14)22-10)21-9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCLZDDICDAQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301174609 | |
Record name | 5-[(4-Bromophenyl)methoxy]-2-methyl-3-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301174609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5010-56-0 | |
Record name | 5-[(4-Bromophenyl)methoxy]-2-methyl-3-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5010-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Bromophenyl)methoxy]-2-methyl-3-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301174609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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